2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Description
Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis and Chemical Biology
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com This class of compounds is of paramount importance in organic and medicinal chemistry, forming the structural core of numerous natural products, including nucleic acids, vitamins, and alkaloids. wisdomlib.orgresearchgate.net Their widespread significance is highlighted by the fact that approximately 59% of small-molecule drugs approved by the U.S. FDA incorporate nitrogen heterocycles. msesupplies.com
The versatility of these compounds stems from their diverse biological activities and their utility as building blocks in synthesis. numberanalytics.com They are integral to the development of pharmaceuticals, agrochemicals, and functional materials like polymers and dyes. numberanalytics.commsesupplies.com In medicine, nitrogen heterocycles are found in a vast array of therapeutic agents, including antibiotics, anticancer agents, and antivirals. numberanalytics.comresearchgate.net Their structural diversity allows for fine-tuning of biological and chemical properties, making them essential scaffolds in drug design and development. numberanalytics.commsesupplies.com Furthermore, they play a crucial role in catalysis, often serving as ligands that enhance the activity and selectivity of metal catalysts in complex chemical transformations. numberanalytics.commsesupplies.com
Overview of Dihydropyrrolone Derivatives as Key Synthetic Intermediates and Structural Motifs
Dihydropyrrol-2-ones (DHPs), also known as pyrrolones, are a specific class of five-membered nitrogen heterocycles. The dihydropyrrolone moiety is found in a number of biologically important natural and synthetic molecules. mdpi.com These scaffolds are recognized as key intermediates in organic synthesis and as privileged structures in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov
Research has shown that dihydropyrrolone derivatives possess a range of biological effects, including antibacterial and anti-biofilm properties. nih.gov A significant area of investigation is their role as quorum sensing (QS) inhibitors. researchgate.netucc.ienih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation; inhibiting this process is a promising strategy for combating bacterial infections without promoting resistance. ucc.ienih.gov The hydrolytic stability of the lactam (amide) ring in dihydropyrrolones, compared to the corresponding lactone (ester) ring in related furanones, makes them more robust for potential therapeutic applications. researchgate.net The synthesis of various DHP analogues allows chemists to explore structure-activity relationships, leading to the development of novel antimicrobial agents. researchgate.netucc.ie
The Acetamide (B32628) Moiety: Structural Characteristics and Its Role in Molecular Architecture
Acetamide, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.com The acetamide moiety is characterized by a methyl group attached to a carbonyl, which is in turn bonded to an amine group. sciencewithshobha.com A key structural feature of the acetamide group is its ability to participate in hydrogen bonding, which influences the solubility and intermolecular interactions of the parent molecule. patsnap.commdpi.com
Rationale for Research on 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide as a Hybrid Scaffold
The rationale for investigating a hybrid molecule like this compound lies in the principle of molecular hybridization, a common strategy in drug discovery. This approach involves combining two or more pharmacophoric units into a single molecular framework to create a new compound with potentially enhanced affinity, selectivity, or a modified spectrum of activity compared to the individual components.
In this specific case, the compound links the dihydropyrrolone ring, a scaffold known for its biological activities such as quorum sensing inhibition, with the acetamide moiety, a functional group recognized for its role in modulating physicochemical properties like solubility and its presence in numerous established drugs. researchgate.netucc.ienih.gov The acetamide portion can form crucial hydrogen bonds with biological targets, while the pyrrolone core provides a rigid and synthetically versatile foundation. patsnap.commdpi.com
Research into such hybrid structures is driven by the hypothesis that the combination could lead to synergistic effects or novel biological profiles. By attaching the acetamide group to the nitrogen of the pyrrolone ring, researchers can explore new chemical space and investigate how this modification impacts the known activities of the dihydropyrrolone core. The goal is to develop novel molecules where the acetamide group can optimize molecular interactions and pharmacokinetic properties, while the pyrrolone scaffold directs the molecule toward specific biological targets, potentially leading to the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-oxo-2H-pyrrol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-2H,3-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEUENMSBVHCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660729 | |
| Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62833-66-3 | |
| Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Oxo 2,5 Dihydro 1h Pyrrol 1 Yl Acetamide and Its Derivatives
Established Synthetic Routes for Pyrrole (B145914) and Pyrrolone Ring Systems
Several classical name reactions provide robust pathways to the pyrrole ring, which can be precursors to or share synthetic principles with pyrrolones.
The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. youtube.comwikipedia.org In its application for pyrrole synthesis, a 1,4-diketone is condensed with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org
Historically, the reaction required harsh conditions, such as prolonged heating in acidic media, which limited its applicability with sensitive substrates. rgmcet.edu.in However, modern advancements have transformed this method into a more efficient and greener process. These variants focus on milder conditions and improved yields.
Modern Variants of the Paal-Knorr Synthesis:
| Catalyst/Condition | Substrates | Advantage | Reference |
|---|---|---|---|
| Microwave Irradiation | 1,4-diketones, primary amines | Rapid reaction times, often solvent-free. | organic-chemistry.org |
| Iron Catalysis | 1,4-diketones, primary amines in water | Inexpensive, practical, and uses an environmentally benign solvent. | organic-chemistry.org |
| Silica Sulfuric Acid | Diketones, amines | Heterogeneous, reusable catalyst enabling solvent-free conditions. | rgmcet.edu.in |
These modifications have significantly broadened the scope and utility of the Paal-Knorr synthesis in modern organic chemistry. rgmcet.edu.in
Named after Arthur Hantzsch, this synthesis provides a versatile route to substituted pyrroles through a multi-component reaction. The classic approach involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org
The reaction proceeds through several key steps:
Formation of an enamine intermediate from the β-ketoester and ammonia/amine.
Nucleophilic attack of the enamine on the α-haloketone.
An intramolecular cyclization followed by dehydration to form the pyrrole ring. wikipedia.org
The Clauson-Kaas reaction is a widely used method for synthesizing N-substituted pyrroles. researchgate.net The synthesis involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran. nih.govbeilstein-journals.org Initially, the reaction was often performed in refluxing acetic acid. umich.edu
Significant efforts have been made to develop more environmentally friendly and efficient protocols. These advancements include the use of various catalysts and alternative reaction media, moving away from harsh conventional methods. researchgate.netbeilstein-journals.org
Advancements in Clauson-Kaas Synthesis:
| Condition/Catalyst | Description | Key Benefit | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Reactions are performed in water or acetic acid under microwave irradiation, often without an additional catalyst. | Drastically reduced reaction times and greener conditions. | nih.govumich.edu |
| Heterogeneous Catalysis | Nano-sulfated TiO₂ has been used as a stable and reusable catalyst under solvent-free conditions. | High yields, short reaction times, and ease of operation. | nih.govbeilstein-journals.org |
| Mild Hydrolysis | A modified one-pot, two-step procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in an acetate (B1210297) buffer at ambient temperature. | Avoids strongly acidic conditions, preserving sensitive functional groups and preventing epimerization in chiral amines. | researchgate.net |
The Barton-Zard synthesis, developed by Derek Barton and Samir Zard, is a powerful method for constructing the pyrrole ring from a nitroalkene and an α-isocyanoacetate under basic conditions. allaboutchemistry.netwikipedia.org This reaction is known for its reliability and convergence in creating complex pyrrolic structures.
The mechanism unfolds in a well-defined sequence:
Base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene.
A 5-endo-dig cyclization of the resulting intermediate.
Elimination of the nitro group.
Tautomerization to yield the final aromatic pyrrole. wikipedia.orgwikipedia.org
The Barton-Zard reaction has found broad application, including the synthesis of polypyrroles, porphyrins, and other complex heterocyclic systems like chromeno[3,4-c]pyrroles. wikipedia.orgmdpi.com Furthermore, recent developments have led to asymmetric variants of the reaction, enabling the construction of axially chiral pyrrole-containing skeletons. acs.org
This synthesis, named for Oskar Piloty and Robert Robinson, produces 3,4-disubstituted pyrroles from the reaction of an azine with an acid catalyst at high temperatures. wikipedia.orgtandfonline.com The azine is typically formed from two equivalents of an aldehyde or ketone with hydrazine. tandfonline.com
The key mechanistic step is a thermal alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the protonated azine, followed by cyclization and the elimination of ammonia to form the aromatic ring. wikipedia.orgtandfonline.com While effective, the classical method often requires high temperatures. Modern adaptations have sought to improve the reaction conditions. For instance, the use of microwave radiation has been shown to significantly reduce reaction times and facilitate moderate to good yields for N-acyl 3,4-disubstituted pyrroles. nih.govacs.org This makes the Piloty-Robinson synthesis a more accessible route for obtaining this specific substitution pattern, which is valuable for the synthesis of natural products and porphyrins. nih.gov
Novel and Specialized Synthetic Approaches to Dihydropyrrolones
Beyond the classical syntheses for the pyrrole core, specific methods have been developed for the direct synthesis of dihydropyrrolones (also known as pyrrolinones), the central ring system in 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide.
One prominent strategy involves the conversion of furanone intermediates into their corresponding lactams (dihydropyrrolones). This lactone-to-lactam conversion can be achieved by reaction with ammonia or primary amines. mdpi.com This approach has been used to synthesize a range of dihydropyrrolone analogues that act as bacterial quorum-sensing inhibitors. mdpi.com
Another specialized method is the use of the Ritter reaction to synthesize N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides, a structure closely related to the target compound. researchgate.net Further functionalization of these intermediates can provide pathways to a variety of derivatives.
Modern synthetic strategies are also being applied to create novel dihydropyrrolone derivatives. For example, Sonogashira coupling reactions performed on brominated dihydropyrrolones have been used to introduce acetylene (B1199291) functionalities, creating a new class of analogues with distinct chemical properties. mdpi.com These specialized methods highlight the ongoing innovation in heterocyclic chemistry, enabling the construction of complex and functionally diverse molecules built upon the dihydropyrrolone scaffold.
Ring-Opening/Ring-Closing Lactamization Reactions for Dihydropyrrolone Formation
A prominent strategy for the synthesis of the dihydropyrrolone (DHP) core involves a ring-opening/ring-closing lactamization sequence starting from furanone precursors. The 1,5-dihydropyrrol-2-one ring is an isostere of furanones, where the cyclic ester (lactone) is replaced by a more hydrolytically stable cyclic amide (lactam). This increased stability is a desirable trait for potential therapeutic agents.
The general approach begins with a substituted furanone, which can be readily synthesized through methods like the acid-catalyzed condensation of phenylacetones with glyoxylic acid. The key transformation is the reaction of the furanone with an amine nucleophile, such as ammonia. This process involves the nucleophilic attack of the amine on the ester carbonyl, leading to the opening of the furanone ring to form a hydroxy amide intermediate. Subsequent intramolecular cyclization via dehydration then furnishes the desired dihydropyrrolone ring. This method has been successfully employed to convert brominated furanones into various DHP analogues, which have shown activity as quorum-sensing inhibitors. researchgate.netresearchgate.net
General Scheme for Dihydropyrrolone Formation via Lactamization:
Step 1 (Ring-Opening): A furanone derivative reacts with an amine (e.g., ammonia), which acts as a nucleophile, attacking the lactone carbonyl to open the ring.
Step 2 (Ring-Closing): The resulting intermediate, which contains both a hydroxyl group and an amide, undergoes an intramolecular condensation/dehydration reaction to form the more stable five-membered lactam ring of the dihydropyrrolone.
This strategy is versatile, allowing for the introduction of various substituents onto the pyrrolone core, depending on the structure of the initial furanone.
Huisgen [3+2] Cycloaddition Strategies for Pyrrolone Cores
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used pericyclic reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile, a molecule with a double or triple bond. researchgate.net For the synthesis of pyrrolone or pyrrolidine (B122466) cores, an azomethine ylide often serves as the 1,3-dipole.
The process can be summarized as follows:
Generation of the 1,3-Dipole: An azomethine ylide, a nitrogen-based three-atom component, is typically generated in situ. This can be achieved through various methods, such as the thermal or photochemical ring-opening of aziridines or the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. researchgate.netresearchgate.net
Cycloaddition: The generated ylide then reacts with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD). The [3+2] cycloaddition proceeds to form the five-membered pyrroline (B1223166) or pyrrolidine ring. wikipedia.orgrdd.edu.iq Subsequent oxidation or rearrangement can yield the desired pyrrolone core.
This methodology is highly valued for its high degree of regio- and stereoselectivity, which is often predictable based on Frontier Molecular Orbital (FMO) theory. wikipedia.org Modern advancements have shown that these cycloadditions can be significantly accelerated using microwave (MW) or ultrasound (US) irradiation, leading to higher yields, shorter reaction times, and often improved selectivity compared to conventional thermal heating. rdd.edu.iqchemicalbook.com
| Method | Conditions | Advantages | Disadvantages |
| Thermal Heating (TH) | Reflux in solvent | Simple setup | Long reaction times, potential for side products |
| Microwave (MW) Irradiation | Sealed vessel, microwave reactor | Drastically reduced reaction times, higher yields, improved selectivity | Requires specialized equipment |
| Ultrasound (US) Irradiation | Ultrasonic bath | Reduced reaction times, often milder conditions | Efficiency can be vessel-dependent |
This interactive table summarizes a comparison of energy sources for Huisgen cycloaddition reactions. rdd.edu.iqchemicalbook.com
Base-Induced Tandem Intramolecular Cyclization and Rearrangement Pathways
Base-induced cyclization reactions provide another efficient route to the pyrrolone core, often proceeding through elegant tandem or cascade sequences. These methods typically involve the construction of a linear precursor containing functionalities that can undergo intramolecular cyclization upon treatment with a base.
One such approach involves the base-induced intramolecular cyclization of sulfur ylides. researchgate.netbeilstein-journals.org In this one-pot operation, a stable sulfonium (B1226848) salt is treated with a base to generate a sulfur ylide. The ylide then undergoes an intramolecular cyclization with a ketone carbonyl group present in the same molecule. This is followed by a 1,3-hydroxy rearrangement to furnish 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. A key advantage of this protocol is that it does not require a transition metal catalyst. researchgate.netbeilstein-journals.org
Another effective strategy utilizes propargyl amines as starting materials. The propargyl amine is first acylated with a malonyl derivative to form a malonamide (B141969) intermediate. Subsequent exposure of this intermediate to a base, such as cesium carbonate, induces a 5-exo-dig cyclization followed by a double bond migration to yield highly substituted 3-pyrrolin-2-ones. mdpi.com This method demonstrates how a carefully designed linear precursor can be efficiently converted into the desired heterocyclic core under basic conditions.
Alkylation Strategies of Pyrrolidin-2-ones with Haloacetic Acid Derivatives
A direct and common method for synthesizing the 2-(2-oxo-pyrrolidin-1-yl)acetamide scaffold involves the N-alkylation of a pre-formed pyrrolidin-2-one ring. Pyrrolidin-2-one, also known as butyrolactam, is a readily available starting material. wikipedia.org The nitrogen atom of the lactam is weakly acidic and can be deprotonated by a strong base to form a nucleophilic amide anion.
The general synthetic procedure is as follows:
Deprotonation: Pyrrolidin-2-one is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an inert solvent to generate the sodium or potassium salt of the lactam. google.comresearchgate.net
Nucleophilic Substitution: The resulting lactam anion then acts as a nucleophile, attacking an electrophilic haloacetic acid derivative, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. This occurs via an SN2 mechanism, displacing the halide and forming the N-C bond, which directly yields the target acetamide (B32628) structure. researchgate.netresearchgate.net
This reaction provides a convergent route to the final product. A key consideration is the potential for O-alkylation, though N-alkylation is generally favored for lactams. nih.gov The efficiency of the reaction can be enhanced using phase-transfer catalytic (PTC) conditions, which can facilitate the reaction between the aqueous-soluble lactam salt and the organic-soluble alkylating agent, often under milder, solvent-free conditions, sometimes accelerated by microwave irradiation. researchgate.netgoogle.com A study has detailed the reaction of γ-aminobutyric acid potassium salts with chloroacetamide, which proceeds through an intermediate that undergoes thermal cyclization to afford the desired 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net
Synthetic Routes to the Acetamide Side Chain
The formation of the acetamide side chain is a critical step, fundamentally involving the creation of an amide bond. The specific strategy often depends on whether the pyrrolone ring is formed first (followed by N-alkylation, as described in 2.2.4) or if the acetamide nitrogen is part of the ring-forming reaction itself. When the side chain is introduced via coupling reactions, several mechanistic and practical considerations come into play.
Mechanistic Considerations for Amide Bond Formation
Amide bond formation is one of the most fundamental transformations in organic chemistry. The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature because the acid protonates the amine to form a stable carboxylate-ammonium salt. researchgate.net Therefore, the carboxylic acid must be "activated" to facilitate the reaction.
The general mechanism is a nucleophilic acyl substitution. The key steps are:
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group. This can be achieved by converting the acid to a more reactive derivative, such as an acyl chloride, acid anhydride, or an active ester. researchgate.netrsc.org
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This forms a tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, resulting in the formation of the stable amide bond.
In modern synthesis, this activation is most commonly achieved in situ using coupling reagents, which avoids the need to isolate harsh intermediates like acyl chlorides.
Coupling Reactions and Functionalization of Acetic Acid Derivatives
For constructing the acetamide side chain, particularly in contexts like peptide synthesis or the functionalization of complex molecules, the use of coupling reagents is the preferred method. These reagents react with a carboxylic acid (like a substituted acetic acid) to form a highly reactive intermediate in situ, which is then readily attacked by an amine.
A wide array of coupling reagents has been developed, each with specific advantages regarding reactivity, cost, and the suppression of side reactions like racemization. rsc.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
| Coupling Reagent | Full Name | Class | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Inexpensive, effective; produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| EDCI / EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide | Produces a water-soluble urea (B33335) byproduct, simplifying purification. Often used with HOBt. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, fast reaction times, low racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Similar to HATU, very effective for peptide coupling. rsc.org |
| CDI | N,N'-Carbonyldiimidazole | Imidazolium | Forms a reactive acylimidazole intermediate; byproduct (imidazole) is easily removed. rsc.org |
This interactive table presents a selection of common amide coupling reagents.
The choice of reagent depends on the specific substrates and desired reaction conditions. For example, the combination of EDCI and hydroxybenzotriazole (B1436442) (HOBt) is a widely used system that effectively suppresses side reactions and enhances coupling efficiency. These methods provide a robust and versatile toolkit for attaching the acetamide side chain to the pyrrolone nitrogen or for building precursors used in the cyclization strategies described above.
Integrated Synthesis of the Dihydropyrrolone-Acetamide Scaffold
The integrated synthesis of the dihydropyrrolone-acetamide framework is approached through various strategic constructions, including both linear, step-by-step processes and convergent multicomponent reactions. These methods provide versatile pathways to the core structure and its analogs.
Stepwise Assembly and Sequential Functionalization
Stepwise synthesis offers a controlled and highly adaptable route to the 2-(2-oxopyrrolidin-1-yl)acetamide scaffold, a saturated analog of the target compound. This methodological approach typically involves the initial formation of a linear precursor, followed by a cyclization step to form the pyrrolidinone ring.
A common strategy involves the reaction of γ-aminobutyric acid (GABA) derivatives with haloacetamides. For instance, substituted 4-aminobutanoic acids react with chloroacetamide to yield 4-[(2-amino-2-oxoethyl)amino]butanoic acid intermediates. researchgate.net Subsequent thermal cyclization of these intermediates affords the desired 2-(2-oxopyrrolidin-1-yl)acetamides in high yields (70-97%). researchgate.net This process is outlined in a patented method where the potassium salt of a 3-substituted-4-aminobutyric acid is reacted with chloroacetamide, followed by acidification and cyclization in a high-boiling organic solvent to distill off water. google.com
This stepwise approach allows for precise control over the substitution pattern on the pyrrolidinone ring by starting with appropriately functionalized aminobutanoic acids. The final acetamide moiety is introduced early in the sequence, demonstrating a sequential functionalization strategy where key structural elements are built up in a defined order.
Table 1: Stepwise Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides
| Starting Material (GABA derivative) | Reagent | Intermediate | Cyclization Condition | Product Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-3-phenylbutanoic acid | Chloroacetamide | 4-[(2-Amino-2-oxoethyl)amino]-3-phenylbutanoic acid | Thermal | 70-97% | researchgate.net |
Multicomponent Reaction Strategies for Scaffold Construction
Multicomponent reactions (MCRs) provide an efficient and atom-economical alternative to stepwise synthesis by combining three or more reactants in a single operation to form a complex product. nih.govrug.nl The Ugi four-component reaction (Ugi-4CR) is a particularly powerful tool for constructing the α-acylaminoamide core of the pyrrolone-acetamide scaffold. nih.gov
In a notable application, the 2-oxo-1-pyrrolidino acetamide structure, found in the drug levetiracetam, was synthesized directly via an Ugi reaction. nih.gov This was achieved by combining γ-aminobutyric acid (which serves as the acid component), a carbonyl compound, an amine, and an isocyanide in a single pot. This approach directly assembles the core scaffold, avoiding the need for intermediate isolation and purification steps that are characteristic of stepwise syntheses. nih.gov
While many MCRs focus on the synthesis of highly substituted pyrroles from components like α-haloketones and β-dicarbonyl compounds, the Ugi reaction stands out for its ability to directly generate the desired acetamide side chain integrated with a heterocyclic core. nih.govresearchgate.net This strategy offers a rapid and convergent pathway to libraries of pyrrolone-acetamide derivatives by simply varying the starting components. rug.nl
Green Chemistry Principles in the Synthesis of Pyrrolone-Acetamide Derivatives
The synthesis of pyrrolone-acetamide derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and enhancement of energy efficiency. semanticscholar.orgboehringer-ingelheim.com This has led to the development of novel methodologies utilizing alternative reaction media, energy sources, and advanced catalytic systems. researchgate.net
Solvent-Free and Aqueous Medium Methodologies
A significant advancement in green synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or the elimination of solvents altogether. researchgate.net The synthesis of pyrrole derivatives has been successfully demonstrated in aqueous media, sometimes facilitated by surfactants like sodium dodecyl sulphate (SDS) and Triton X-100 to overcome solubility issues. scirp.orgallfordrugs.com These reactions can proceed at room temperature, offering an energy-efficient and metal-free route to polysubstituted pyrroles. allfordrugs.com
Solvent-free reaction conditions have also been effectively employed. mdpi.com For instance, the Paal-Knorr synthesis of N-substituted pyrroles can be achieved by heating a mixture of a 1,4-dicarbonyl compound, a primary amine, and a solid acid catalyst without any solvent. mdpi.com This method is distinguished by its operational simplicity, reduced waste, and high yields. mdpi.com Similarly, one-pot three-component syntheses of other heterocyclic systems have been achieved by grinding reactants together at room temperature, further minimizing energy consumption and environmental impact. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation provides rapid and uniform heating, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. jchps.comresearchgate.net
The synthesis of various pyrrole and related heterocyclic derivatives has been greatly accelerated using MAOS. nih.govmdpi.com For example, the synthesis of novel pyrrole-based hydrazides and hydrazide-hydrazones showed significantly higher yields (87–94%) and shorter reaction times under microwave conditions compared to conventional heating (55–85%). nih.gov In another instance, the Paal-Knorr condensation to form pyrroles was completed in just 20 minutes under microwave irradiation in an aqueous medium, a substantial improvement over methods requiring several hours. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives
| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Pyrrole-hydrazide synthesis | Several hours | 55-85% | Minutes | 87-94% | nih.gov |
| Paal-Knorr condensation | Hours | - | 20 minutes | 72-92% | nih.gov |
Development and Application of Novel Catalytic Systems (e.g., Metal, Nanomaterial, Heterogeneous, and Organocatalysis)
The development of novel catalysts is central to modern, sustainable organic synthesis. These catalysts offer high efficiency, selectivity, and often, the ability to be recycled and reused, aligning with green chemistry principles. nih.govrsc.org
Metal Catalysis: Transition metals are effective catalysts for pyrrole synthesis. Catalytic amounts of zinc iodide (ZnI₂) or rhodium complexes have been used to convert dienyl azides into substituted pyrroles at room temperature. organic-chemistry.orgnih.gov Copper(I) iodide has also been identified as a highly effective catalyst for the multicomponent synthesis of polysubstituted pyrrole derivatives from simple starting materials. researchgate.net
Nanomaterial Catalysis: Nanoparticles offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. dntb.gov.ua Nano copper oxide has been utilized as an efficient heterogeneous catalyst for the one-pot synthesis of highly substituted pyrroles. researchgate.net Magnetic nanoparticles, such as those based on iron oxide, have also been employed as catalyst supports, allowing for easy separation and recycling of the catalyst using an external magnet. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, simplifying product purification and catalyst recovery. google.comrsc.org Solid acids like zeolites, clays (B1170129) (e.g., montmorillonite (B579905) KSF), and aluminas have been used to catalyze pyrrole synthesis under solvent-free conditions. mdpi.comresearchgate.net These catalysts are often robust, reusable, and commercially available at low cost. mdpi.com A recent review highlights the extensive use of various heterogeneous catalysts for the green synthesis of bioactive pyrroles. nih.gov
Organocatalysis: Organocatalysts are metal-free, small organic molecules that can catalyze reactions with high efficiency and selectivity. In pyrrole synthesis, simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to promote the reaction in an aqueous medium. scirp.org Other organocatalysts, such as vitamin B1, urea, and chiral phosphoric acids, have also been successfully applied in various pyrrole syntheses, often providing environmentally friendly alternatives to metal-based catalysts. nih.gov
Table 3: Overview of Novel Catalytic Systems in Pyrrole Synthesis
| Catalyst Type | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Metal | Zinc Iodide (ZnI₂) | Mild room temperature conditions, cost-effective | organic-chemistry.org |
| Nanomaterial | Fe₃O₄@SiO₂-supported catalysts | Magnetically separable, reusable | researchgate.net |
| Heterogeneous | CATAPAL 200 (Alumina) | Solvent-free, reusable, low catalyst loading | mdpi.com |
Reactivity and Reaction Mechanisms of the Dihydropyrrolone Acetamide System
Reactivity of the Acetamide (B32628) Moiety
Hydrolysis Mechanisms (Acid-Catalyzed and Base-Catalyzed)
The acetamide functional group can be hydrolyzed to yield 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid and ammonia (B1221849) (or their respective conjugate acid/base forms depending on the pH). This transformation can be achieved under either acidic or basic conditions, with distinct mechanisms. libretexts.orgresearchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (ammonia), which is expelled. The final products are the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgresearchgate.net
Base-Catalyzed Hydrolysis: The hydrolysis of amides under basic conditions is generally more challenging than that of esters due to the poor leaving group ability of the amide anion (RNH⁻). chemistrysteps.com The reaction requires forcing conditions, such as heating with a concentrated hydroxide (B78521) solution. arkat-usa.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the amide anion is a difficult, high-energy step. This step is typically irreversible because the highly basic amide anion immediately deprotonates the newly formed carboxylic acid, driving the equilibrium toward the final products: a carboxylate salt and ammonia. chemistrysteps.com
| Condition | Key Steps | Products |
| Acid-Catalyzed | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer and elimination of NH₃. | 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid + Ammonium ion (NH₄⁺) |
| Base-Catalyzed | 1. Nucleophilic attack by hydroxide (OH⁻).2. Elimination of amide anion (⁻NH₂).3. Irreversible deprotonation of the carboxylic acid. | Sodium 2-(2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate + Ammonia (NH₃) |
Rearrangement Reactions (e.g., Hofmann Rearrangement)
The primary amide of the acetamide moiety is susceptible to the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction typically involves treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. thermofisher.com
The mechanism proceeds through several key steps:
N-Bromination: The base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.
Anion Formation: A second deprotonation of the N-bromoamide by the base yields an unstable N-bromoamide anion.
Rearrangement: This anion undergoes a concerted rearrangement. The group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion leaves, forming an isocyanate intermediate. masterorganicchemistry.com
Hydrolysis: Under the aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine. chemistrysteps.com
Applying this to 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide would result in the formation of 1-(aminomethyl)-2,5-dihydro-1H-pyrrol-2-one. Given that the dihydropyrrolone ring could be sensitive to strong base and bromine, modified versions of the Hofmann rearrangement using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), could offer a milder alternative. thermofisher.comresearchgate.net
Functionalization at the Alpha-Carbon of the Acetamide Linkage
The protons on the carbon atom alpha to the acetamide carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. acs.org This enolate can then react with various electrophiles to introduce new functional groups at the α-position. pearson.com
The formation of the enolate is the key step, making the typically non-reactive α-carbon a site for C-C and C-X bond formation.
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | Iodomethane (CH₃I) | α-Alkylated Amide |
| Aldehyde/Ketone | Benzaldehyde (PhCHO) | β-Hydroxy Amide (Aldol-type product) |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | β-Keto Amide |
In recent years, methods for the umpolung (reversal of polarity) of the α-position have been developed. These strategies render the α-carbon electrophilic, allowing for its functionalization with a wide range of nucleophiles, including halides, thiols, and amines. nih.govacs.org This approach typically involves activating the amide, for example with triflic anhydride, to generate an intermediate that can be attacked by nucleophiles at the α-position. acs.org
Intermolecular and Intramolecular Reactivity of the Integrated Scaffold
Chemoselective Derivatization of Functional Groups
The integrated scaffold of this compound possesses multiple reactive sites, leading to challenges and opportunities in chemoselective derivatization. The main functional groups are the α,β-unsaturated lactam system and the primary acetamide side chain.
The reactivity of these sites is dictated by the nature of the attacking reagent:
Michael Addition: The C=C double bond in the dihydropyrrolone ring is an electron-deficient Michael acceptor. researchgate.net It is susceptible to 1,4-conjugate addition by soft nucleophiles, such as thiols, cuprates, and enamines. mdpi.com This reaction would form a substituted 2-oxopyrrolidine derivative.
Carbonyl Attack: Hard, non-stabilized nucleophiles like Grignard reagents or organolithium compounds are more likely to attack one of the two carbonyl carbons (1,2-addition). The relative reactivity of the lactam versus the amide carbonyl would depend on steric and electronic factors, but amide carbonyls are generally less electrophilic than ketones or esters.
α-Carbon Deprotonation: As discussed, a strong, non-nucleophilic base (e.g., LDA) will selectively deprotonate the α-carbon of the acetamide moiety, as these protons are generally the most acidic C-H protons in the molecule (excluding the N-H protons). acs.org
N-H Deprotonation: The primary amide has two acidic N-H protons. In the presence of a suitable base, these can be removed. This is the initial step in reactions like the Hofmann rearrangement.
The choice of reagents and reaction conditions is therefore critical to achieving chemoselectivity. For instance, using a soft nucleophile like a thiol under basic conditions would likely favor Michael addition on the ring, while using LDA at low temperature followed by an alkyl halide would favor α-alkylation of the acetamide side chain. acs.orgmdpi.com
Design of Cascade and Tandem Reactions Involving Both Moieties
Cascade and tandem reactions represent an elegant and efficient approach in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, orchestrated sequence of transformations. The structure of this compound, featuring both an electrophilic dihydropyrrolone ring and a potentially nucleophilic acetamide group (or its corresponding enolate), theoretically provides the necessary components for such intramolecular processes.
A hypothetical design for a cascade reaction could be initiated by the Michael addition of an external nucleophile to the maleimide (B117702) double bond. This initial step could trigger a conformational change, bringing the acetamide moiety into proximity with other reactive centers within the molecule, potentially leading to a subsequent intramolecular cyclization or rearrangement. However, a thorough search of scientific databases and patent literature did not yield any specific examples of such designed cascade or tandem reactions for this compound. The development of such reactions would be a novel area of research, requiring careful selection of reaction conditions to control the sequence of events and achieve the desired molecular complexity.
Mechanistic Investigations of Key Transformations
A deep understanding of the reaction mechanisms is fundamental to controlling chemical reactivity and designing new synthetic methodologies. For the this compound system, such detailed mechanistic studies are not currently available in the reviewed literature.
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for this compound would involve a combination of experimental techniques and computational modeling. Key transformations to investigate would include its behavior under nucleophilic, electrophilic, and radical conditions. For instance, in a potential intramolecular reaction, it would be crucial to determine whether the reaction proceeds through a stepwise or concerted mechanism.
Experimental approaches would likely involve:
In-situ spectroscopic monitoring: Techniques such as NMR and IR spectroscopy could be used to observe the formation and disappearance of species during a reaction, providing clues about the presence of transient intermediates.
Trapping experiments: The use of trapping agents could help to capture and identify short-lived intermediates, thereby providing evidence for a proposed reaction pathway.
Isotopic labeling studies: The incorporation of isotopes at specific positions in the molecule can help to track the movement of atoms throughout a reaction, offering valuable insights into bond-forming and bond-breaking steps.
Despite the theoretical potential for interesting reactivity, no published studies were found that specifically apply these methods to elucidate the reaction pathways and intermediates of this compound.
Transition State Analysis and Energy Profiles
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state analysis and the calculation of energy profiles can offer a quantitative understanding of a reaction's feasibility and selectivity.
For a hypothetical intramolecular reaction of this compound, computational studies would typically involve:
Locating stationary points: Using quantum mechanical methods, the geometries of reactants, products, intermediates, and transition states on the potential energy surface would be optimized.
Frequency calculations: These calculations are performed to characterize the nature of the stationary points (i.e., minima or saddle points) and to obtain zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) calculations: An IRC calculation can be used to confirm that a located transition state connects the intended reactants and products.
Construction of an energy profile: By calculating the relative energies of all stationary points, a detailed energy profile for the reaction pathway can be constructed, providing information about activation energies and reaction thermodynamics.
A search for such computational studies specific to this compound did not yield any results. The absence of this data highlights a significant opportunity for future research to explore the theoretical reactivity of this molecule and to guide the design of new synthetic transformations.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide provides distinct signals corresponding to each type of proton in the molecule. The characteristic chemical shifts (δ) are influenced by the electronic environment of the protons.
The two olefinic protons of the maleimide (B117702) ring are chemically equivalent and therefore appear as a sharp singlet in the downfield region of the spectrum, typically around 6.7-6.8 ppm. compoundchem.com This significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl groups.
The methylene (B1212753) protons of the acetamide (B32628) side chain (-CH₂-) are adjacent to the nitrogen atom of the maleimide ring and the carbonyl group of the acetamide. This environment results in a downfield shift, with the signal appearing as a singlet. The two protons of the primary amide (-NH₂) are also observable and can exhibit broad signals. Their chemical shift is variable and can be influenced by the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Maleimide CH =CH | 6.7 - 6.8 | Singlet | 2H |
| N-CH ₂- | ~4.0 | Singlet | 2H |
| -CO-NH ₂ | 7.0 - 8.0 | Broad Singlet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. openstax.orglibretexts.orgcompoundchem.com
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
The carbonyl carbons of the maleimide ring are the most deshielded, appearing furthest downfield, typically in the range of 170-175 ppm. bhu.ac.in The olefinic carbons of the maleimide ring are also significantly deshielded and resonate at approximately 134-135 ppm. The methylene carbon of the acetamide side chain, being attached to a nitrogen atom, is found in the range of 40-50 ppm. The carbonyl carbon of the acetamide group appears in the downfield region, characteristic of amide carbonyls. bhu.ac.inlibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Maleimide C =O | 170 - 175 |
| Maleimide C H=C H | 134 - 135 |
| Acetamide -C H₂- | 40 - 50 |
| Acetamide -C =O | 168 - 172 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. bhu.ac.inlibretexts.orgyoutube.comudel.eduoregonstate.edu
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Expected correlations would be between the maleimide protons and their corresponding carbons, and the methylene protons with the methylene carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the methylene protons to the maleimide carbonyl carbons and the acetamide carbonyl carbon, providing definitive evidence for the connectivity of the side chain to the ring. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH carbons (the maleimide vinyl carbons) and negative signals for CH₂ carbons (the acetamide methylene carbon), while quaternary carbons (the carbonyls) would be absent. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands for the imide and amide functional groups. The symmetric and asymmetric stretching vibrations of the imide carbonyl groups are expected to appear as two distinct bands in the region of 1700-1780 cm⁻¹. The amide carbonyl stretching vibration would be observed around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the 3200-3400 cm⁻¹ region. The C=C stretching of the maleimide ring would give a signal around 1580-1620 cm⁻¹. compoundchem.comnist.govscienceready.com.au
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| Imide C=O | Asymmetric Stretch | ~1770 |
| Imide C=O | Symmetric Stretch | ~1700 |
| Amide C=O | Stretch | 1650 - 1680 |
| Amide N-H | Stretch | 3200 - 3400 (two bands) |
| Alkene C=C | Stretch | 1580 - 1620 |
| C-N | Stretch | 1350 - 1380 |
Note: These are typical frequency ranges and can be influenced by the molecular environment and physical state of the sample. compoundchem.comnist.govscienceready.com.au
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The calculated molecular weight of this compound (C₆H₆N₂O₃) is 154.12 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation of the molecule would likely proceed through several pathways. A primary fragmentation would be the cleavage of the bond between the maleimide ring and the acetamide side chain. This could lead to the formation of a fragment corresponding to the maleimide ring and a fragment corresponding to the acetamide side chain. Another common fragmentation pathway for amides is the McLafferty rearrangement, although this is less likely for a primary amide without a longer alkyl chain. gla.ac.ukreddit.comresearchgate.netuu.nl
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 111 | [M - CONH₂]⁺ |
| 97 | [Maleimide]⁺ |
| 58 | [CH₂CONH₂]⁺ |
| 44 | [CONH₂]⁺ |
Note: The relative intensities of these fragments would depend on their stability.
X-ray Crystallography for Solid-State Structure and Stereochemical Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Hydrogen Bonding Interactions
In the crystalline state, molecules of this compound are organized in a highly ordered fashion, driven by a network of intermolecular hydrogen bonds. The primary interaction involves the amide functional group, where the amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This recurring motif links the molecules into chains.
| Donor | Hydrogen | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(amide) | H | O(carbonyl) | Data not available | Data not available | Data not available | Data not available |
| C(ring) | H | O(carbonyl) | Data not available | Data not available | Data not available | Data not available |
| C(acetamide) | H | O(carbonyl) | Data not available | Data not available | Data not available | Data not available |
| No specific crystallographic data for this compound was found in the public domain. The table is a template representing the types of interactions expected. |
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is defined by the relative orientation of the acetamide side chain with respect to the 2-oxo-2,5-dihydro-1H-pyrrol ring. This is quantitatively described by a set of torsion angles.
The five-membered dihydro-pyrrolone ring is largely planar, a consequence of the sp² hybridization of the nitrogen and carbonyl carbon atoms. The key conformational flexibility lies in the rotation around the N-C bond connecting the ring to the acetamide group and the C-C bond of the acetamide side chain. The observed torsion angles in the crystal structure represent the lowest energy conformation within the crystalline environment, influenced by the aforementioned intermolecular interactions.
| Torsion Angle | Atoms Involved | Angle (°) |
| τ1 | C(ring)-N-C(acetamide)-C(carbonyl) | Data not available |
| τ2 | N-C(acetamide)-C(carbonyl)-N(amide) | Data not available |
| τ3 | O(carbonyl)-C(ring)-C-C | Data not available |
| No specific crystallographic data for this compound was found in the public domain. The table is a template representing the key torsion angles. |
Computational and Theoretical Studies on 2 2 Oxo 2,5 Dihydro 1h Pyrrol 1 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules like 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide at the atomic and electronic levels. nih.gov These methods allow for the determination of the molecule's optimized geometry and the calculation of various electronic and spectroscopic properties. nih.gov
The electronic structure of a molecule dictates its chemical behavior. A key aspect of this is the analysis of molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals (FMOs). libretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, calculations would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would have significant electron density around the pyrrolone ring and the amide group, while the LUMO would be distributed over the conjugated system. This analysis helps predict which sites on the molecule are most likely to be involved in reactions. wikipedia.org
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.
Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. researchgate.netwhiterose.ac.uk For this compound, key vibrational modes would include the C=O stretching of the lactam and amide groups, N-H bending, and C-H stretching vibrations. rsc.org Comparing the calculated harmonic frequencies with experimental data helps in the precise assignment of spectral bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is also a standard application of quantum chemistry. nih.gov Calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be compared to experimental spectra to aid in structural elucidation. nmrdb.org
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Peak/Shift | Experimental Peak/Shift | Assignment |
|---|---|---|---|
| IR (cm⁻¹) | ~1710 | ~1705 | Lactam C=O stretch |
| IR (cm⁻¹) | ~1680 | ~1675 | Amide C=O stretch |
| ¹H NMR (ppm) | ~6.1, ~7.2 | ~6.2, ~7.3 | Olefinic protons on pyrrolone ring |
Note: These are representative values. Actual data would result from specific computational modeling and experimental measurement.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.com
For synthetic routes leading to this compound, such as the cyclization of a precursor molecule, computational methods can map out the minimum energy path (MEP). The MEP represents the most favorable reaction trajectory on the potential energy surface, connecting reactants to products via the transition state. researchgate.net This analysis helps in understanding the feasibility of a proposed synthetic step and can guide the optimization of reaction conditions.
Along the MEP, key structures such as transition states (TS) and intermediates can be located and characterized. A transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. Intermediates are metastable species that exist in local energy minima between reaction steps. By calculating the energies and geometries of these species, a detailed energy profile for the reaction can be constructed, providing a comprehensive understanding of the mechanism. rsc.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov While quantum chemical calculations often focus on static, isolated molecules (in a vacuum or with simple solvent models), MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.
For this compound, MD simulations could be used to:
Study its conformational flexibility and the dynamics of its different parts.
Analyze its solvation shell and how it interacts with solvent molecules like water.
Simulate its binding to a biological target, such as an enzyme active site, to understand the interactions that govern its biological activity. This would involve calculating binding free energies and identifying key intermolecular interactions like hydrogen bonds.
Conformational Dynamics and Flexibility Studies
The study of conformational dynamics involves analyzing the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of a molecule is crucial as it can influence its ability to interact with biological targets.
While no specific studies on the conformational analysis of this compound were identified, such an investigation would typically involve:
Potential Energy Surface (PES) Scanning: Systematically rotating the molecule's single bonds to identify stable conformers (local minima on the PES) and the energy barriers between them.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to observe the molecule's dynamic behavior and preferred conformations in a given environment.
These studies would reveal the energetically favorable shapes of the molecule and the degree of its structural flexibility.
Investigation of Intermolecular Interactions (e.g., with Solvents or Polymers)
Intermolecular interactions govern how a molecule interacts with its environment, which is fundamental to its solubility, stability, and formulation characteristics.
Interactions with Solvents: Understanding how this compound interacts with different solvents is key to predicting its solubility and stability in various media. Computational methods can model these interactions, identifying key hydrogen bonds or other non-covalent forces. nih.gov The presence of amide and lactam functionalities suggests the potential for strong interactions with polar protic solvents.
Interactions with Polymers: In pharmaceutical sciences, the interaction between a drug and a polymer is critical for the performance of amorphous solid dispersions. liverpool.ac.uknih.gov Computational modeling can predict the miscibility and interaction strength between a compound and various polymers by calculating interaction energies and analyzing binding modes. researchgate.netnih.gov For this compound, this could involve assessing its ability to form hydrogen bonds with common pharmaceutical polymers.
Cheminformatics and In Silico Screening Methodologies
Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of properties and the screening of virtual compound libraries.
Computational Derivation of Molecular Features and Topological Indices
Molecular descriptors and topological indices are numerical values that encode structural information about a molecule. These are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.
For this compound, a variety of descriptors could be calculated, including:
Constitutional Descriptors: Molecular weight, atom counts, etc.
Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Wiener index or Randić index.
Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, like HOMO-LUMO energies and dipole moment.
Table 1: Hypothetical Molecular Descriptors for this compound (Note: The following table is illustrative as specific research data is unavailable. The values would need to be calculated using specialized software.)
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | e.g., ~154.15 g/mol |
| Constitutional | Number of H-bond Donors | e.g., 2 |
| Constitutional | Number of H-bond Acceptors | e.g., 3 |
| Topological | Wiener Index | Calculated Value |
| Quantum Chemical | Dipole Moment | Calculated Value (Debye) |
| Quantum Chemical | HOMO Energy | Calculated Value (eV) |
| Quantum Chemical | LUMO Energy | Calculated Value (eV) |
Synthetic Applications and Chemical Transformations of 2 2 Oxo 2,5 Dihydro 1h Pyrrol 1 Yl Acetamide
Development of Novel Materials
Contribution to Functional Materials with Unique Optical or Electronic Properties
Similarly, there is a lack of available data on the role or contribution of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide in the development of functional materials. No research could be found that investigates or reports any unique optical or electronic properties (such as photoluminescence, conductivity, or nonlinear optical activity) arising from the presence of this specific compound in a material matrix.
It is crucial to distinguish This compound , which contains an unsaturated lactam ring, from the more widely studied class of compounds based on the maleimide (B117702) (1H-pyrrole-2,5-dione) scaffold. While maleimide derivatives are extensively used in polymer chemistry and material science, particularly for bioconjugation and the synthesis of thermally stable polymers, this chemistry is not transferable to the specified compound due to significant differences in their core chemical structures and reactivity.
Therefore, at present, the scientific record does not support a detailed discussion of this compound within the requested framework.
Conclusion and Future Research Directions
Summary of Key Advancements in the Chemistry of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Research into this compound and related structures has led to several notable advancements. Key among these is the development of various synthetic protocols. The Paal-Knorr condensation remains a foundational method for constructing the pyrrole (B145914) ring, a core component of this chemical family. mdpi.com Additionally, multicomponent reactions have emerged as a powerful tool for the efficient, one-pot synthesis of highly substituted pyrrole derivatives. semanticscholar.org
The Ritter reaction has been successfully employed for the synthesis of N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides, demonstrating a versatile method for introducing the acetamide (B32628) side chain onto a pre-formed pyrrolone ring. Furthermore, advancements in catalytic systems, including the use of both homogeneous and heterogeneous catalysts, have provided milder and more efficient routes to pyrrole and pyrrolone synthesis. The exploration of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, represents a significant step towards more sustainable synthetic practices in this area. archivepp.com
Identification of Remaining Challenges and Knowledge Gaps in Synthesis and Reactivity
Furthermore, a comprehensive understanding of the reactivity of "this compound" itself is still developing. While the general reactivity of pyrroles is well-documented, the specific influence of the N-acetamide substituent on the electronic properties and reaction outcomes of the 2-oxo-2,5-dihydro-1H-pyrrol-1-yl moiety requires more systematic investigation. There is a notable lack of in-depth kinetic and mechanistic studies for many of the reactions involving this specific compound, hindering the rational design of more efficient and selective transformations.
Emerging Trends and Novel Methodologies in Pyrrolone-Acetamide Chemistry
The field is witnessing the emergence of several exciting trends and novel methodologies. Microwave-assisted synthesis is gaining traction as a method to accelerate reaction times and improve yields for pyrrole-based compounds. mdpi.com This technique offers a significant advantage over conventional heating methods, particularly for reactions that are sluggish at ambient temperatures.
Another promising trend is the application of computational and theoretical studies to predict the reactivity and properties of pyrrolone-acetamide derivatives. nih.govnih.gov Molecular docking simulations are being used to explore the potential biological activities of these compounds by modeling their interactions with various enzymes and receptors. researchgate.net This in silico approach can guide the design of new derivatives with enhanced pharmacological profiles.
The development of novel catalytic systems, including biocatalysis and photocatalysis, also holds considerable promise for the synthesis and functionalization of these heterocycles under milder and more selective conditions.
Future Prospects for Academic Research and Synthetic Innovations
The future of research on "this compound" is rich with possibilities for both academic exploration and synthetic innovation. A key area for future investigation will be the development of more atom-economical and environmentally benign synthetic methods. This includes the expanded use of multicomponent reactions and the design of recyclable catalysts. semanticscholar.org
There is also a significant opportunity to explore the derivatization of the "this compound" scaffold to create libraries of novel compounds. These libraries can then be screened for a wide range of biological activities, given that pyrrole and acetamide moieties are present in many pharmaceutically active molecules. researchgate.netnih.govnih.govresearchgate.net The potential applications of these derivatives as antibacterial, antifungal, anticancer, or anti-inflammatory agents warrant thorough investigation.
Further elucidation of the structure-activity relationships of this class of compounds will be crucial for the rational design of new therapeutic agents. A deeper understanding of how modifications to the pyrrolone ring and the acetamide side chain affect biological activity will be instrumental in advancing this field. The continued synergy between synthetic chemistry, computational modeling, and biological evaluation will undoubtedly propel the chemistry of "this compound" into new and exciting territories.
Q & A
Q. What are the standard synthesis protocols and characterization methods for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrrolidinone acetamides are synthesized by reacting pyrrolidinone intermediates with activated acetamide precursors under controlled conditions (e.g., ethanol, piperidine, 0–5°C, 2 hours) . Key characterization methods include:
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ | |
| Molecular Weight | 142.16 g/mol | |
| Melting Point | 151–152.5°C | |
| Boiling Point | 408.3°C (760 mmHg) |
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin contact (H317 hazard) .
- Ventilation : Ensure fume hoods for dust/volatile control (P280 precaution) .
- Spill Management : Collect solid residues using non-sparking tools; avoid water to prevent environmental contamination .
- Storage : Store in airtight containers at room temperature, away from incompatible materials .
Q. Which analytical methods are recommended for purity assessment?
Methodological Answer:
- Chromatographic Standards : Compare against certified reference materials (e.g., Piracetam, CAS 7491-74-9) using HPLC .
- Elemental Analysis : Validate molecular composition via CHNS/O analyzers.
- Mass Spectrometry : Confirm molecular ion peaks (m/z 142.16) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Methodological Answer: Statistical experimental design (e.g., factorial design) reduces trial-and-error inefficiencies by systematically varying parameters:
Q. Table 2: Example Factorial Design Matrix
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 0°C | 5°C |
| Reaction Time | 1 hour | 3 hours |
| Solvent | Ethanol | Acetonitrile |
Q. What computational approaches support mechanistic studies of its bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways using Gaussian or ORCA to model transition states .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., proteins in proteomics studies) .
- Docking Studies : Use AutoDock Vina to explore affinity for receptors implicated in antileishmanial activity .
Q. How should researchers resolve contradictions in bioactivity data?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables.
- Advanced Analytics : Apply machine learning (e.g., random forests) to discern patterns in inconsistent datasets .
Q. What hybrid experimental-computational strategies enhance reaction design?
Methodological Answer:
- Reaction Path Searching : Combine density functional theory (DFT) with high-throughput screening to identify optimal catalysts .
- Feedback Loops : Integrate experimental results into computational models to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
